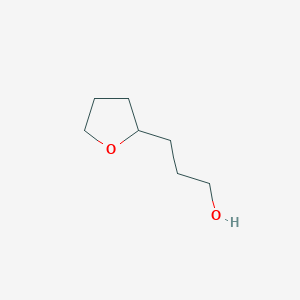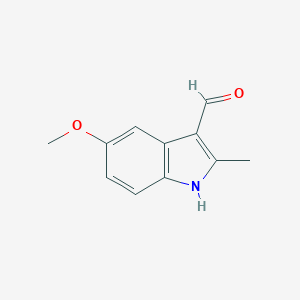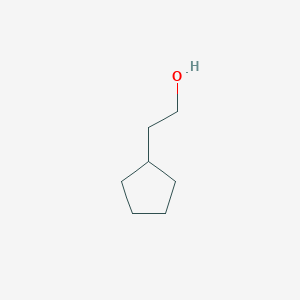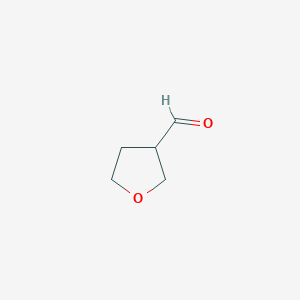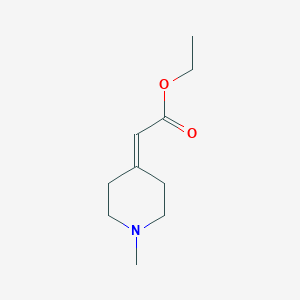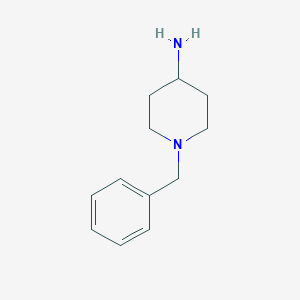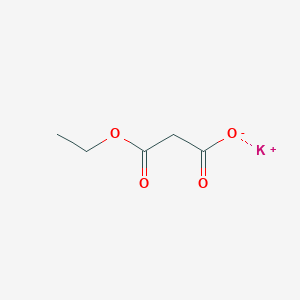
Ethyl potassium malonate
Overview
Description
Estrone 3-sulfate, also known as estra-1,3,5(10)-trien-17-one 3-sulfate, is a naturally occurring estrane steroid and a derivative of estrone. It is an estrogen conjugate or ester, specifically the C3 sulfate ester of estrone. Estrone 3-sulfate is a significant estrogen in human circulation and serves as a long-lasting reservoir for estrone and estradiol in the body .
Scientific Research Applications
Estrone 3-sulfate has a wide range of applications in scientific research:
Biology: Studied for its role in estrogen metabolism and its impact on various physiological processes.
Medicine: Investigated for its potential use in hormone replacement therapy and its effects on bone metabolism.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Target of Action
Ethyl potassium malonate, also known as potassium ethyl malonate, primarily targets the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate.
Mode of Action
This compound acts as a competitive inhibitor of succinate dehydrogenase . This means it competes with the substrate, succinate, for the active site of the enzyme. When this compound binds to the enzyme, it prevents the conversion of succinate to fumarate, thereby disrupting the citric acid cycle.
Safety and Hazards
Ethyl potassium malonate is considered hazardous. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical-resistant rubber gloves, and chemical safety goggles is advised .
Biochemical Analysis
Biochemical Properties
Ethyl potassium malonate plays a significant role in biochemical reactions. It is known to react with aryl nitriles in the presence of zinc chloride and a catalytic amount of Hünig’s base to yield β-amino acrylates . This compound is also formed as an intermediate during the synthesis of ethyl tert-butyl malonate .
Cellular Effects
It is known that malonate, a closely related compound, can act as a competitive inhibitor of the enzyme succinate dehydrogenase . This suggests that this compound may have similar effects on cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into an enolate ion by reaction with a weak base. This enolate ion can then undergo C–C bond formation at the alpha position with an alkyl halide . The product of this reaction can be converted to a dicarboxylic acid through saponification, and subsequently, one of the carboxylic acids can be removed through a decarboxylation step .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 194 °C (dec.) , suggesting that it is stable under normal laboratory conditions.
Metabolic Pathways
This compound is involved in the malonic ester synthesis, a method for preparing a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms . This process involves several steps, including deprotonation of the ester to form an enolate, alkylation of the enolate with an alkyl halide, and decarboxylation of the resulting carboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estrone 3-sulfate can be synthesized through the sulfation of estrone. The process involves the reaction of estrone with sulfur trioxide-pyridine complex in anhydrous pyridine, followed by purification steps to obtain the desired product .
Industrial Production Methods: Industrial production of estrone 3-sulfate typically involves large-scale sulfation reactions under controlled conditions to ensure high yield and purity. The process may include additional steps such as crystallization and filtration to refine the product .
Chemical Reactions Analysis
Types of Reactions: Estrone 3-sulfate undergoes various chemical reactions, including hydrolysis, reduction, and conjugation.
Common Reagents and Conditions:
Hydrolysis: Estrone 3-sulfate can be hydrolyzed to estrone using acid or enzymatic catalysis.
Reduction: Reduction reactions can convert estrone 3-sulfate to estradiol 3-sulfate.
Conjugation: Estrone 3-sulfate can be conjugated with glucuronic acid to form estrone glucuronide.
Major Products Formed:
Hydrolysis: Estrone
Reduction: Estradiol 3-sulfate
Conjugation: Estrone glucuronide
Comparison with Similar Compounds
- Estradiol 3-sulfate
- Estriol 3-sulfate
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl potassium malonate can be achieved by the reaction of ethyl malonate with potassium ethoxide followed by acidification.", "Starting Materials": ["Ethyl malonate", "Potassium ethoxide", "Acid"], "Reaction": [ "Step 1: Dissolve ethyl malonate in ethanol", "Step 2: Add potassium ethoxide to the solution and stir for 2-3 hours at room temperature", "Step 3: Acidify the reaction mixture with hydrochloric acid", "Step 4: Extract the product with ether", "Step 5: Wash the ether layer with water and dry over anhydrous sodium sulfate", "Step 6: Evaporate the ether to obtain Ethyl potassium malonate as a white solid" ] } | |
CAS No. |
6148-64-7 |
Molecular Formula |
C5H8KO4 |
Molecular Weight |
171.21 g/mol |
IUPAC Name |
potassium;3-ethoxy-3-oxopropanoate |
InChI |
InChI=1S/C5H8O4.K/c1-2-9-5(8)3-4(6)7;/h2-3H2,1H3,(H,6,7); |
InChI Key |
HRBCMCJOBRIIQG-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)CC(=O)[O-].[K+] |
SMILES |
CCOC(=O)CC(=O)[O-].[K+] |
Canonical SMILES |
CCOC(=O)CC(=O)O.[K] |
| 6148-64-7 | |
Pictograms |
Irritant |
Synonyms |
Propanedioic Acid, 1-Ethyl Ester Potassium Salt (1:1); Malonic Acid Monoethyl Ester, Potassium Salt; Propanedioic Acid, Monoethyl Ester Potassium Salt; 3-Ethoxy-3-oxopropanoic Acid Potassium Salt; Ethyl Malonate Potassium Salt; Ethyl Potassium Malona |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Ethyl potassium malonate in pharmaceutical synthesis?
A1: this compound serves as a crucial building block in synthesizing various pharmaceuticals. For instance, it plays a vital role in synthesizing orbifloxacin, a veterinary fluoroquinolone antibiotic. [] The process involves reacting this compound with pentafluorobenzoyl chloride, followed by a series of reactions culminating in orbifloxacin formation. [] Similarly, this compound is employed in synthesizing sitagliptin phosphate, a drug used to manage type 2 diabetes. []
Q2: How does the use of this compound compare to other methods in terms of efficiency?
A2: Research suggests that using this compound can offer advantages in terms of efficiency and simplicity. For example, a study demonstrated a streamlined method for producing monoethyl malonate using this compound. [] This method boasted an impressive 88.5% yield and required fewer steps and less processing time compared to previous approaches. [] This highlights the potential of this compound to contribute to more efficient and cost-effective synthetic routes for various compounds.
Q3: What analytical techniques are commonly employed to characterize and confirm the presence of this compound?
A3: Researchers rely on various analytical techniques to confirm the identity and purity of synthesized compounds, including this compound. For example, in the synthesis of orbifloxacin, researchers utilized Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) to verify the final product's structure. [] These techniques provide complementary information about the molecule's functional groups, proton environments, and mass-to-charge ratio, respectively, enabling confident confirmation of the synthesized compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxybenz[a]anthracene](/img/structure/B41569.png)
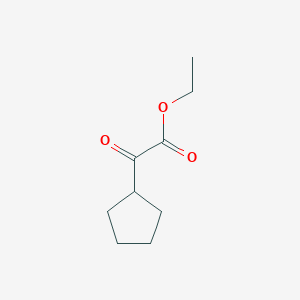

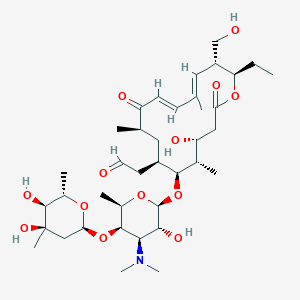
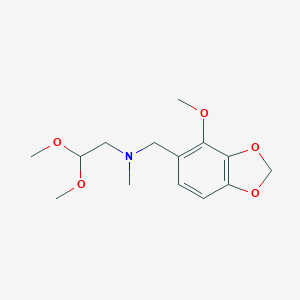
![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)

